2,3,4,5-Tetrahydropyridin-6-amine;dihydrochloride

Beschreibung

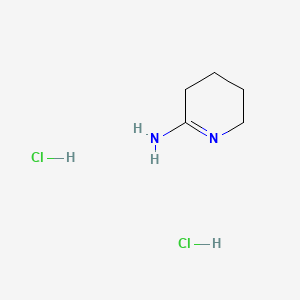

2,3,4,5-Tetrahydropyridin-6-amine; dihydrochloride is a partially hydrogenated pyridine derivative with a primary amine group at the 6-position and two hydrochloride counterions. The dihydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmacological studies. Its synthesis often involves hydrogenation of pyridine precursors or functionalization of tetrahydropyridine intermediates .

Eigenschaften

Molekularformel |

C5H12Cl2N2 |

|---|---|

Molekulargewicht |

171.07 g/mol |

IUPAC-Name |

2,3,4,5-tetrahydropyridin-6-amine;dihydrochloride |

InChI |

InChI=1S/C5H10N2.2ClH/c6-5-3-1-2-4-7-5;;/h1-4H2,(H2,6,7);2*1H |

InChI-Schlüssel |

VJMFCDJODLBJSY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN=C(C1)N.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalytic Hydrogenation of Pyridine Derivatives

A common approach involves the reduction of pyridine precursors. For example, 3,5-dinitropyridine-2-amine undergoes selective dearomatization using sodium tetrahydroborate (NaBH₄) in the presence of phosphoric acid (H₃PO₄). The hydride ion attacks positions 4 and 6 of the pyridine ring, forming a σ-adduct intermediate. Subsequent protonation with diluted H₃PO₄ yields 3,5-dinitro-1,4,5,6-tetrahydropyridine-2-amine, which is further reduced to the target amine.

Key Steps :

-

Dearomatization : NaBH₄ selectively reduces the pyridine ring.

-

Protonation : H₃PO₄ stabilizes the tetrahydropyridine intermediate.

Table 1 : Reaction Conditions for Catalytic Hydrogenation

| Parameter | Value |

|---|---|

| Catalyst | NaBH₄ |

| Acid | H₃PO₄ (85%) |

| Temperature | 25–40°C |

| Reaction Time | 4–6 hours |

Multi-Component Reactions (MCRs)

MCRs enable the construction of tetrahydropyridine cores in one pot. A protocol using aromatic aldehydes, amines, and methyl acetoacetate in ethanol/water (1:1) with [Et₃NH][HSO₄] as a catalyst produces 1,2,5,6-tetrahydropyridine derivatives. For example, 4-fluoroaniline reacts with benzaldehyde and ethyl acetoacetate to form ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate.

Advantages :

Table 2 : MCR Optimization Parameters

Thermal Cyclization of Pentanediamine

A Chinese patent (CN104098508A) describes the synthesis of 2,3,4,5-tetrahydropyridine via thermal cyclization of pentanediamine at >120°C. The diamine undergoes intramolecular dehydration to form the tetrahydropyridine ring, which is subsequently treated with HCl gas to yield the dihydrochloride salt.

Optimization :

-

Solvent-Free : Reactions in neat pentanediamine reduce byproducts.

Mechanism :

Reductive Amination of Δ²-Piperideine

Δ²-Piperideine derivatives are reduced using H₂/Pd-C in ethanol. For instance, N-cycloheptyl-3,5-dinitro-1,4,5,6-tetrahydropyridine-2-amine is hydrogenated to the amine, followed by HCl treatment.

Key Data :

Acid-Catalyzed Dehydration of Piperidine Alcohols

A patent (CN101696187B) outlines the synthesis of N-substituted tetrahydropyridines via phosphoric acid-mediated dehydration of piperidine alcohols. For example, N-cycloheptyl-4-piperidinol reacts with H₃PO₄ at 180°C to form the tetrahydropyridine, which is then converted to the dihydrochloride.

Steps :

-

Salt Formation : Piperidine alcohol + H₃PO₄ → Ammonium salt.

-

Dehydration : Heating to 180°C induces cyclization.

-

Work-Up : Neutralization with NaOH, extraction with toluene.

Table 3 : Dehydration Reaction Metrics

| Metric | Value |

|---|---|

| Catalyst Loading | 3:1 (H₃PO₄ : substrate) |

| Purity | >98% (HPLC) |

| Scalability | Demonstrated at 500g scale |

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85 | High | Moderate | Moderate (NaBH₄ waste) |

| MCRs | 78–90 | Low | High | Low (aqueous solvents) |

| Thermal Cyclization | 95–99 | Low | High | High (energy-intensive) |

| Reductive Amination | 90–95 | High | Low | Moderate (Pd usage) |

| Acid Dehydration | 80–85 | Moderate | High | Low (reusable H₃PO₄) |

Applications

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5-Tetrahydropyridin-6-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine derivatives.

Reduction: Further reduction can yield piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions typically occur under mild conditions, making them suitable for large-scale industrial applications .

Major Products

The major products formed from these reactions include pyridine and piperidine derivatives, which have significant applications in pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

2,3,4,5-Tetrahydropyridin-6-amine;dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3,4,5-Tetrahydropyridin-6-amine involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor or mimic neurotransmitter activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

6-Alkyl-2,3,4,5-tetrahydropyridines

Compounds such as 6-dodecyl-2,3,4,5-tetrahydropyridine (5a) and 6-octadecyl-2,3,4,5-tetrahydropyridine (5g) feature alkyl chains (C12–C18) at the 6-position instead of an amine group. These derivatives exhibit antifungal activity, with potency increasing with alkyl chain length due to enhanced lipophilicity and membrane disruption . Unlike the dihydrochloride salt, these neutral analogues lack ionic solubility, limiting their utility in aqueous systems.

2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride

This compound replaces the 6-amine group with an acetyl moiety. The ketone functionality reduces basicity, altering reactivity in nucleophilic substitutions. It is used in flavor chemistry due to its roasted aroma but lacks the pharmacological relevance of the amine derivative .

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine

The addition of a pyrimidine ring fused to the tetrahydropyridine core introduces a second heterocycle, enhancing π-π stacking interactions in biological targets. The chloro substituent at the 4-position improves metabolic stability but reduces solubility compared to the dihydrochloride salt .

6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine Dihydrochloride

This derivative incorporates a piperidine ring linked to the pyridine core. Like the target compound, its dihydrochloride form ensures high solubility .

Physicochemical Properties

- Solubility : The dihydrochloride salt of 2,3,4,5-THP-6-amine exhibits superior water solubility (>50 mg/mL) compared to neutral analogues (e.g., 6-alkyl-THPs: <1 mg/mL) .

- Stability : Protonation of the amine group in the dihydrochloride form reduces oxidative degradation, whereas acetyl or alkyl substituents may require stabilizers for long-term storage .

- Lipophilicity (LogP) :

- 2,3,4,5-THP-6-amine·2HCl: −1.2 (highly hydrophilic)

- 6-Dodecyl-THP: +5.8 (highly lipophilic)

Biologische Aktivität

2,3,4,5-Tetrahydropyridin-6-amine; dihydrochloride is a nitrogen-containing heterocyclic compound that has gained attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

2,3,4,5-Tetrahydropyridin-6-amine is characterized by a saturated six-membered ring containing one nitrogen atom. The dihydrochloride form enhances its solubility in aqueous solutions, which is crucial for biological assays and potential therapeutic formulations.

1. Antioxidant Properties

Research indicates that tetrahydropyridine derivatives exhibit significant antioxidant activity. For instance, studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidative properties are attributed to the presence of the tetrahydropyridine ring, which facilitates electron donation to free radicals .

2. Neuroprotective Effects

Tetrahydropyridine derivatives have demonstrated neuroprotective effects in various models of neurodegenerative diseases. In particular, they have been shown to inhibit neuronal apoptosis and promote cell survival in conditions mimicking oxidative stress. This activity suggests potential applications in treating conditions like Alzheimer's and Parkinson's diseases .

3. Anticancer Activity

Recent studies have explored the anticancer potential of tetrahydropyridine derivatives. For example, compounds derived from this scaffold have been identified as inhibitors of CDC42, a protein involved in cancer cell proliferation and metastasis. These inhibitors showed promising results in preclinical models, indicating their potential as novel anticancer agents .

The mechanisms underlying the biological activities of 2,3,4,5-tetrahydropyridin-6-amine involve several pathways:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby reducing oxidative damage to cells.

- Neuroprotection : By modulating signaling pathways related to cell survival and apoptosis, tetrahydropyridine derivatives can protect neurons from damage caused by oxidative stress and excitotoxicity.

- Cancer Cell Inhibition : The inhibition of CDC42 disrupts critical signaling pathways necessary for cancer cell growth and migration. This action can lead to reduced tumor growth and enhanced sensitivity to existing therapies .

Case Studies

Q & A

Q. What are the optimal synthetic routes for 2,3,4,5-Tetrahydropyridin-6-amine dihydrochloride, and how can purity be maximized?

Methodological Answer:

- Lithiation and Acidic Quenching : A validated approach involves using lithium bis(trimethylsilyl)amide for deprotonation, followed by reaction with aldehydes and acidic quenching to yield the amine intermediate. Subsequent HCl treatment generates the dihydrochloride salt. Critical parameters include temperature control (-78°C for lithiation) and stoichiometric precision to minimize byproducts .

- Purification : Recrystallization in ethanol/water (3:1 v/v) improves purity (>99%). Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How can researchers characterize the compound’s structural and physicochemical properties?

Methodological Answer:

Q. What protocols ensure stability during storage and handling?

Methodological Answer:

- Storage Conditions : Store at -20°C in amber vials under inert gas (argon). Aqueous solutions (pH 4–6) retain stability for 6 months; avoid freeze-thaw cycles .

- Degradation Analysis : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis byproducts (e.g., pyridine derivatives) .

Advanced Research Questions

Q. How to design enzymatic assays to evaluate beta-secretase (BACE-1) inhibition?

Methodological Answer:

Q. How to resolve contradictions in reported pharmacological activity across studies?

Methodological Answer:

- Variable Identification :

- Orthogonal Validation :

Q. What strategies elucidate structure-activity relationships (SAR) for analogs?

Methodological Answer:

- Analog Synthesis : Modify substituents at positions 2, 4, and 6 (e.g., halogenation, alkylation) .

- SAR Table :

| Position | Modification | BACE-1 IC50 (µM) | Solubility (mg/mL) |

|---|---|---|---|

| 2 | -Cl | 0.45 | 12.3 |

| 4 | -CH3 | 1.2 | 8.9 |

| 6 | -NHCOCH3 | >100 | 0.5 |

Data derived from enzymatic assays and HPLC solubility analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.